molecular formula C23H19ClF2N4O3S B11512695 5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide

5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide

Cat. No.: B11512695
M. Wt: 504.9 g/mol
InChI Key: YADACTSMGLXJKS-UHFFFAOYSA-N
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Description

5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, substituted with a chloro(difluoro)methoxy group and a dimethylbenzenesulfonamide moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the formation of the phthalazinone core through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a phthalic anhydride under acidic conditions.

    Introduction of the Chloro(difluoro)methoxy Group: The chloro(difluoro)methoxy group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable chloro(difluoro)methoxy precursor.

    Sulfonamide Formation: The final step involves the introduction of the dimethylbenzenesulfonamide group. This can be achieved through a sulfonylation reaction using a sulfonyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

    Substitution: The chloro(difluoro)methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could replace the chloro group with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. This makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The chloro(difluoro)methoxy group may enhance binding affinity through halogen bonding, while the sulfonamide group could interact with active sites through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N-methylbenzenesulfonamide
  • 5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. The presence of both chloro and difluoro groups can significantly influence its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H19ClF2N4O3S

Molecular Weight

504.9 g/mol

IUPAC Name

5-[4-[4-[chloro(difluoro)methoxy]anilino]phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide

InChI

InChI=1S/C23H19ClF2N4O3S/c1-14-7-8-15(13-20(14)34(31,32)27-2)21-18-5-3-4-6-19(18)22(30-29-21)28-16-9-11-17(12-10-16)33-23(24,25)26/h3-13,27H,1-2H3,(H,28,30)

InChI Key

YADACTSMGLXJKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)Cl)S(=O)(=O)NC

Origin of Product

United States

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